molecular formula C28H20N2O3 B6489790 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide CAS No. 887887-48-1

3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B6489790
CAS No.: 887887-48-1
M. Wt: 432.5 g/mol
InChI Key: YGIQUZUUYAQHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is a complex organic compound that features a biphenyl moiety, an amido group, and a benzofuran ring

Mechanism of Action

Target of Action

The primary target of 3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy . The PD-1/PD-L1 axis is a key player in the immune evasion of cancer cells .

Mode of Action

The compound interacts with its targets by blocking the PD-1/PD-L1 interaction . This blocking activity prevents PD-1 from binding to PD-L1 . The compound’s mode of action is similar to that of macrocyclic peptide inhibitors of PD-L1, which bind to PD-L1 within its large PD-1-binding surface and prevent PD-1 from binding to PD-L1 .

Biochemical Pathways

The compound affects the biochemical pathways related to the degradation of polychlorinated biphenyls (PCBs). Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

It is known that biphenyl derivatives, which are small-molecule inhibitors of pd-1/pd-l1, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cells and the potential recovery of a significant subset of cancer patients . This can lead to the durable regression and even cure in a subset of hard-to-treat cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the biphenyl core, the introduction of the amido group, and the construction of the benzofuran ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is unique due to its combination of a biphenyl core, an amido group, and a benzofuran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

N-phenyl-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c31-27(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-25-23-13-7-8-14-24(23)33-26(25)28(32)29-22-11-5-2-6-12-22/h1-18H,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIQUZUUYAQHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.